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Abstract
Methoxyacetic acid (MAA) is a significant metabolite of the industrial solvent ethylene glycol

monomethyl ether (EGME). Its presence is of considerable toxicological concern due to its

established reproductive and developmental toxicity. This technical guide provides a

comprehensive overview of the toxicological profile of MAA, detailing its metabolic fate,

mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data

are summarized, and key experimental methodologies are described. Furthermore, this

document includes visualizations of the metabolic and signaling pathways affected by MAA to

facilitate a deeper understanding of its toxicological impact.

Chemical and Physical Properties
Methoxyacetic acid (CAS No. 625-45-6) is a colorless, viscous liquid with a pungent odor.[1] It

is soluble in water, ethanol, and diethyl ether.[1]

Table 1: Physicochemical Properties of Methoxyacetic Acid
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Property Value Reference

Molecular Formula C3H6O3 [2]

Molecular Weight 90.08 g/mol [2][3]

Boiling Point 202-204 °C [1]

Melting Point 7-9 °C [1]

Density 1.1768 g/cm³ [1]

pKa 3.57 [1]

Toxicokinetics: Metabolism and Elimination
Methoxyacetic acid is the primary active metabolite of ethylene glycol monomethyl ether

(EGME).[4][5] In both humans and animals, EGME is rapidly oxidized to methoxyacetaldehyde

by alcohol dehydrogenase (ADH), which is then further oxidized to MAA.[1][4]

MAA can be activated to methoxyacetyl-coenzyme A, which can then enter the Krebs cycle or

be incorporated into fatty acid biosynthesis.[4] The biological half-life of MAA varies between

species, being approximately 9-13 hours in rats and significantly longer in humans, with an

average of 77.1 hours after inhalation exposure to EGME.[4] This slow accumulation in

primates and humans is a key factor in its toxicity.[4] The primary route of excretion for MAA

and its conjugates is renal.[4]
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Caption: Metabolic conversion of EGME to MAA and its subsequent entry into cellular

metabolic pathways.
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Methoxyacetic acid exhibits moderate acute toxicity following oral exposure.[4] Signs of

toxicity in animal studies include breathing difficulty, muscle weakness, spastic gait, and

cyanosis.[4]

Table 2: Acute Toxicity of Methoxyacetic Acid

Species Route Value Reference

Rat (Sprague Dawley) Oral
LD50: 1000-1500

mg/kg bw
[4]

Rat Inhalation (4h) LC50: >7.86 mg/L [4]

Skin and Eye Irritation
MAA is corrosive to the skin and eyes.[3][4] In dermal irritation studies using rabbits, MAA

caused severe skin redness, edema, and necrosis.[4]

Reproductive and Developmental Toxicity
The most significant toxicological concern with MAA is its potent reproductive and

developmental toxicity.[3][4][5][6] It is classified as a Category 2 substance toxic to reproduction

and may impair fertility and cause harm to the unborn child.[3][4]

Key effects include:

Testicular Toxicity: MAA is a testicular toxicant, causing degeneration of the germinal

epithelium, reduced testicular weight, and decreased sperm counts.[4][7][8] These effects

are observed in multiple species, including rats.

Developmental Toxicity: In utero exposure to MAA can lead to fetal mortality, digit

malformations, and skeletal anomalies.[4][9]

Table 3: Reproductive and Developmental Toxicity Data for Methoxyacetic Acid
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Species Study Type Endpoint NOAEL LOAEL Reference

Rat
Development

al

Maternal and

Development

al Toxicity

2.5 mg/kg

bw/day

15 mg/kg

bw/day
[4]

Rabbit
Development

al

Development

al Toxicity

2.5

mg/kg/day
- [10]

Repeated Dose Toxicity
Repeated oral exposure to MAA primarily targets the testes.[4] In a 2-week study in rats, doses

of 300 mg/kg bw/day resulted in significant reductions in body weight, spleen and testicular

weights, and leukocyte count.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg

bw/day was established in this study.[4]

Genotoxicity and Carcinogenicity
Available data from in vitro and in vivo studies suggest that MAA is not genotoxic.[4] There are

no structural alerts for carcinogenicity, and its metabolic precursor, EGME, is not considered a

human carcinogen.[4]

Hematological Effects
Studies in rats have shown that high doses of MAA can lead to reductions in bone marrow

cellularity, resulting in lower red blood cell counts, hemoglobin concentration, and white blood

cell counts.[7][8]

Mechanism of Toxicity
The toxicity of methoxyacetic acid is multifaceted and involves interference with several key

cellular processes.

Interference with Metabolic Pathways
MAA is hypothesized to cause cellular disruption by interfering with essential metabolic

pathways.[4] It can inhibit the production of lactate by Sertoli cells in the testes, a crucial
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energy substrate for developing germ cells.[11] This disruption of metabolic support is a likely

contributor to its testicular toxicity.[11]

Mitochondrial Dysfunction
MAA has been shown to inhibit mitochondrial function in vitro.[12] It inhibits state 3 respiration

and the respiratory control ratio in both hepatic and testicular mitochondria.[7][12] This

impairment of cellular energy production can lead to widespread cellular damage, particularly in

tissues with high energy demands like the testes.

Histone Deacetylase (HDAC) Inhibition
MAA is a known inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, and

HDAC3.[13][14] HDAC inhibition leads to hyperacetylation of histones, which can alter gene

expression.[13] This epigenetic modification is associated with the induction of apoptosis

(programmed cell death) in spermatocytes.[13]
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Caption: MAA inhibits HDACs, leading to histone hyperacetylation and subsequent apoptosis.

Modulation of Signaling Pathways
MAA can modulate various signaling pathways, contributing to its endocrine-disrupting effects.

It has been shown to increase the transcriptional activity of the androgen receptor (AR) through

a tyrosine kinase signaling pathway that involves PI3-kinase.[15] Furthermore, MAA can

enhance the transcriptional activities of estrogen receptors (ERα and ERβ) by activating the

MAPK pathway.[13]
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Caption: MAA modulates androgen and estrogen receptor signaling pathways.

Experimental Protocols
Animal Studies for Reproductive and Developmental
Toxicity
A common experimental design to assess the reproductive and developmental toxicity of a

substance like MAA involves oral gavage administration to pregnant animals during specific

gestation days.
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Caption: Generalized workflow for a developmental toxicity study of Methoxyacetic Acid.

Methodology Example (based on cited studies):

Test System: Time-mated female Sprague-Dawley rats.

Dose Administration: Methoxyacetic acid administered by oral gavage once daily from

gestation day 6 to 15.

Dose Groups: At least three dose levels and a concurrent vehicle control group.
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Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight

is recorded throughout the study.

Terminal Procedures: On gestation day 20, dams are euthanized, and a caesarean section is

performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses

are recorded.

Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal

malformations.

In Vitro Mitochondrial Function Assay
The effect of MAA on mitochondrial respiration can be assessed using isolated mitochondria.

Methodology Example:

Mitochondria Isolation: Mitochondria are isolated from the liver or testes of rats by differential

centrifugation.

Respiration Measurement: Oxygen consumption is measured polarographically using a

Clark-type oxygen electrode.

Substrates and Inhibitors: The assay is performed in the presence of specific mitochondrial

substrates (e.g., succinate, citrate/malate) to assess different parts of the electron transport

chain.

MAA Treatment: Various concentrations of MAA are added to the mitochondrial suspension

to determine its effect on state 3 (ADP-stimulated) and state 4 (resting) respiration. The

respiratory control ratio (RCR), an indicator of mitochondrial coupling, is calculated.

Conclusion
Methoxyacetic acid is a potent reproductive and developmental toxicant, with the testes being

a primary target organ. Its toxicity stems from a combination of mechanisms, including

interference with cellular metabolism, mitochondrial dysfunction, and epigenetic modifications

through HDAC inhibition. The long biological half-life of MAA in humans increases the risk of

toxicity from exposure to its parent compound, EGME. A thorough understanding of the
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toxicological profile of MAA is crucial for risk assessment and the development of safety

guidelines for related industrial chemicals. The detailed experimental protocols and pathway

visualizations provided in this guide serve as a valuable resource for researchers and

professionals in the fields of toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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